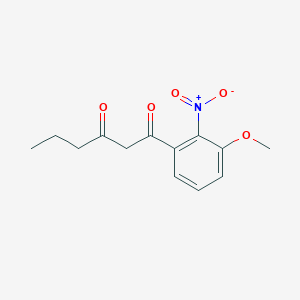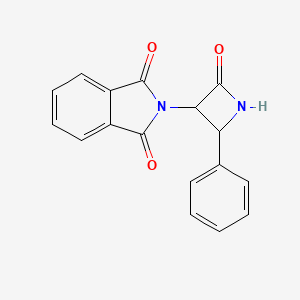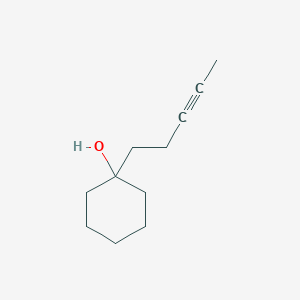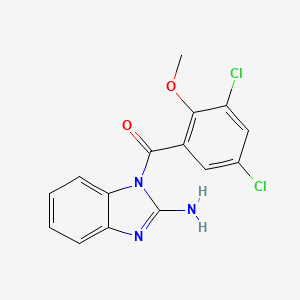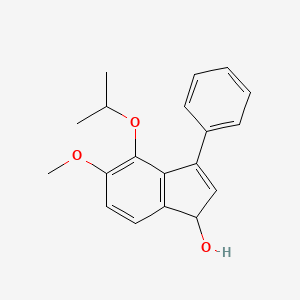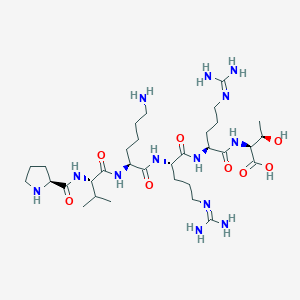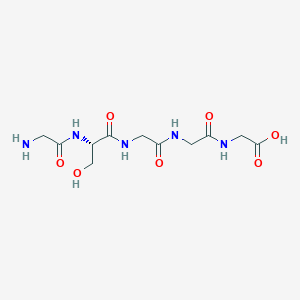![molecular formula C13H12N2O4 B14249024 N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide is a compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring and a methoxyphenyl group, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to evaluate its efficacy and safety as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which N’-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the furan and methoxyphenyl groups likely plays a crucial role in its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(2-furfurylidene)pyridine-3-carbohydrazide]
- N’-[(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide]
- 4-oxo-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]butanoic acids
Uniqueness
N’-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide is unique due to the presence of both the furan ring and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H12N2O4 |
|---|---|
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
N'-(2-methoxybenzoyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C13H12N2O4/c1-18-10-6-3-2-5-9(10)12(16)14-15-13(17)11-7-4-8-19-11/h2-8H,1H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
OSZIPJJVBQBRTF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


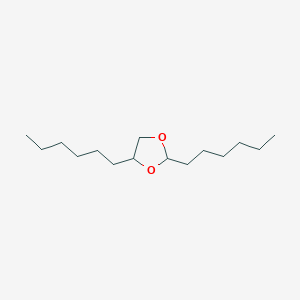

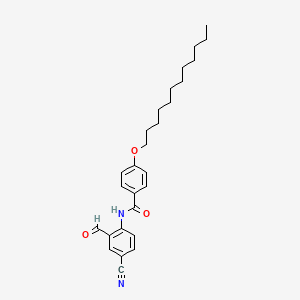
![1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one](/img/structure/B14248964.png)
methanone](/img/structure/B14248968.png)

